molecular formula C7H7BF2O3 B14025400 (2,4-Difluoro-5-(hydroxymethyl)phenyl)boronic acid

(2,4-Difluoro-5-(hydroxymethyl)phenyl)boronic acid

Cat. No.: B14025400
M. Wt: 187.94 g/mol
InChI Key: MJMQUPRQSDIRRS-UHFFFAOYSA-N
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Description

(2,4-Difluoro-5-(hydroxymethyl)phenyl)boronic acid is an organoboron compound with the molecular formula C7H7BF2O3. This compound is characterized by the presence of boronic acid and hydroxymethyl groups attached to a difluorophenyl ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Difluoro-5-(hydroxymethyl)phenyl)boronic acid typically involves the hydroboration of alkenes or alkynes. Hydroboration is a process where a boron-hydrogen bond is added across a carbon-carbon multiple bond. This reaction is generally rapid and proceeds with high regioselectivity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of boron reagents in large-scale hydroboration reactions, followed by purification processes to isolate the desired boronic acid derivative .

Chemical Reactions Analysis

Types of Reactions

(2,4-Difluoro-5-(hydroxymethyl)phenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (2,4-Difluoro-5-(hydroxymethyl)phenyl)boronic acid primarily involves its role as a boron-containing reagent in Suzuki-Miyaura cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds through a palladium-catalyzed transmetalation process. This process involves the transfer of an organic group from boron to palladium, followed by reductive elimination to form the desired biaryl product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,4-Difluoro-5-(hydroxymethyl)phenyl)boronic acid is unique due to the presence of both difluoro and hydroxymethyl groups, which enhance its reactivity and selectivity in various chemical reactions. The difluoro substituents increase the compound’s stability and influence its electronic properties, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C7H7BF2O3

Molecular Weight

187.94 g/mol

IUPAC Name

[2,4-difluoro-5-(hydroxymethyl)phenyl]boronic acid

InChI

InChI=1S/C7H7BF2O3/c9-6-2-7(10)5(8(12)13)1-4(6)3-11/h1-2,11-13H,3H2

InChI Key

MJMQUPRQSDIRRS-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1F)F)CO)(O)O

Origin of Product

United States

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